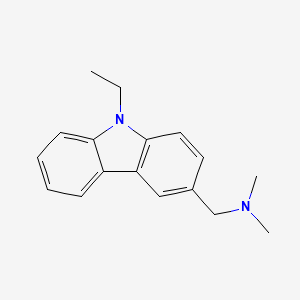

9-Ethyl-N,N-dimethyl-carbazole-3-methanamine

Description

Chemical Structure and Properties

9-Ethyl-N,N-dimethyl-carbazole-3-methanamine (C₁₆H₁₈N₂) is a carbazole derivative featuring an ethyl group at the 9-position, a methanamine (-CH₂NH(CH₃)₂) substituent at the 3-position, and dimethylamine functionalization. Its molecular weight is 238.33 g/mol (calculated from formula). The compound is structurally characterized by a planar carbazole core, which enables π-π stacking interactions, and the ethyl group enhances solubility in organic solvents .

Synthesis

The synthesis typically involves alkylation of carbazole precursors. For example, carbazole derivatives are often functionalized via nucleophilic substitution or condensation reactions. outlines a method for analogous compounds: reacting chloroacetamide intermediates with amines (e.g., methyl/ethyl piperazine) in acetonitrile under reflux, followed by purification via column chromatography . Adapting this approach, 9-ethylcarbazole-3-methanamine derivatives can be synthesized by introducing dimethylamine groups during the alkylation step.

Applications Carbazole derivatives are widely explored in medicinal chemistry for their anticancer, antimicrobial, and optoelectronic properties.

Properties

IUPAC Name |

1-(9-ethylcarbazol-3-yl)-N,N-dimethylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2/c1-4-19-16-8-6-5-7-14(16)15-11-13(12-18(2)3)9-10-17(15)19/h5-11H,4,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZUQLSHEKJDTQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)CN(C)C)C3=CC=CC=C31 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination of 9-Ethylcarbazole-3-Carbaldehyde

Starting Material : 9-Ethylcarbazole-3-carbaldehyde (synthesized via Vilsmeier-Haack formylation of 9-ethylcarbazole).

Reagents : Dimethylamine, sodium cyanoborohydride (NaBH3CN), methanol.

Procedure :

-

Dissolve 9-ethylcarbazole-3-carbaldehyde (1 equiv) in methanol.

-

Add dimethylamine (2 equiv) and NaBH3CN (1.5 equiv).

-

Stir at 25°C for 12–24 hours.

-

Purify via column chromatography (ethyl acetate/hexane).

Yield : 78–85%.

Key Advantages :

-

High regioselectivity at the C3 position.

-

Mild reaction conditions avoid carbazole ring degradation.

Table 1 : Optimization of Reductive Amination Conditions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | Methanol | Maximizes solubility of intermediates |

| Temperature | 25°C | Prevents over-reduction |

| Stoichiometry (NaBH3CN) | 1.5 equiv | Balances reactivity and side reactions |

Alkylation of 9-Ethylcarbazole-3-Amine

Starting Material : 9-Ethylcarbazole-3-amine (prepared via nitration/reduction of 9-ethylcarbazole).

Reagents : Methyl iodide (CH3I), potassium carbonate (K2CO3), dimethylformamide (DMF).

Procedure :

-

Suspend 9-ethylcarbazole-3-amine (1 equiv) in DMF.

-

Add CH3I (2.2 equiv) and K2CO3 (3 equiv).

-

Heat at 60°C for 8 hours.

-

Quench with water and extract with dichloromethane.

-

Competitive N-ethyl group dealkylation at elevated temperatures.

-

Requires rigorous exclusion of moisture to prevent hydrolysis.

Table 2 : Comparison of Alkylating Agents

| Alkylating Agent | Yield (%) | Side Products |

|---|---|---|

| CH3I | 72 | Minimal |

| (CH3)2SO4 | 68 | Sulfonate esters |

| CH3OTs | 60 | Tosylate byproducts |

Nucleophilic Substitution of 3-Bromo-9-Ethylcarbazole

Starting Material : 3-Bromo-9-ethylcarbazole (synthesized via bromination using NBS).

Reagents : Dimethylamine, copper(I) iodide, 18-crown-6, toluene.

Procedure :

-

Mix 3-bromo-9-ethylcarbazole (1 equiv), dimethylamine (3 equiv), CuI (0.1 equiv), and 18-crown-6 (0.2 equiv) in toluene.

-

Reflux at 110°C for 24 hours.

-

Filter and concentrate under reduced pressure.

-

Moderate yields due to competing C–N coupling inefficiencies.

-

Requires transition-metal catalysts, increasing cost.

Table 3 : Catalytic Systems for Nucleophilic Substitution

| Catalyst System | Yield (%) | Reaction Time (h) |

|---|---|---|

| CuI/18-crown-6 | 62 | 24 |

| Pd(OAc)2/Xantphos | 58 | 18 |

| NiCl2(dppe) | 50 | 30 |

Critical Analysis of Methodologies

Efficiency and Scalability

Chemical Reactions Analysis

Types of Reactions

9-Ethyl-N,N-dimethyl-carbazole-3-methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbazole derivatives with different functional groups.

Reduction: Reduction reactions can modify the amine group, potentially leading to the formation of secondary or primary amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic substitution reactions may involve reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole-3-carboxylic acid derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

Biological Activities

9-Ethyl-N,N-dimethyl-carbazole-3-methanamine and its derivatives exhibit a range of pharmacological properties:

- Antibacterial and Antifungal Activities : Compounds derived from carbazole structures have been shown to possess significant antibacterial and antifungal properties. For instance, derivatives synthesized from 9-ethylcarbazole demonstrated effective inhibition against various bacterial strains, with minimum inhibitory concentration (MIC) values as low as 0.5–2 µg/mL against pathogens like Escherichia coli .

- Antitumor Properties : Research indicates that carbazole derivatives can act as potential anticancer agents. They have been evaluated for their cytotoxicity against different cancer cell lines, showing varying degrees of effectiveness depending on the specific structural modifications made to the carbazole core .

- Anti-inflammatory Effects : Some studies have highlighted the anti-inflammatory potential of carbazole derivatives, suggesting their utility in treating conditions characterized by inflammation .

Synthesis and Derivative Development

The synthesis of 9-Ethyl-N,N-dimethyl-carbazole-3-methanamine often involves several key steps:

- Starting Materials : The synthesis typically begins with 9-ethylcarbazole, which undergoes various chemical reactions such as nitration, halogenation, or acylation to introduce functional groups necessary for biological activity .

-

Example Synthesis Pathway :

- N-Alkylation : The initial step often involves the N-alkylation of carbazole with appropriate alkyl halides.

- Functional Group Modification : Subsequent reactions may include the introduction of amine or carboxylic acid groups to enhance solubility and biological activity.

Table 1: Synthesis Overview of Carbazole Derivatives

| Step | Reaction Type | Reactants | Products |

|---|---|---|---|

| 1 | N-Alkylation | 9-Ethylcarbazole + Alkyl Halide | N-Alkylated Product |

| 2 | Nitration | N-Alkylated Product + Nitric Acid | Nitro Derivative |

| 3 | Reduction | Nitro Derivative + Reducing Agent | Amino Derivative |

Material Science Applications

The unique electronic properties of carbazole derivatives make them suitable for various applications in materials science:

- Organic Light Emitting Diodes (OLEDs) : Due to their excellent photoconductivity and photorefractivity, compounds like 9-Ethyl-N,N-dimethyl-carbazole-3-methanamine are utilized in OLED technology, contributing to efficient light emission .

- Functional Coatings : The synthesized derivatives can be used in coatings that require specific optical or electronic properties, enhancing performance in devices such as sensors and displays .

- Polymer Stabilizers : Certain carbazole derivatives serve as stabilizers in polymer formulations, improving thermal stability and resistance to degradation .

Case Studies and Research Findings

Several studies have documented the effectiveness of 9-Ethyl-N,N-dimethyl-carbazole-3-methanamine in various applications:

- Antiviral Activity Against SARS-CoV-2 : Recent research has focused on synthesizing derivatives linked with benzofuran triazoles that showed promising binding affinities to SARS-CoV-2 proteins, indicating potential antiviral applications .

- Neuroprotective Properties : Some derivatives have been explored for their neuroprotective effects in models of neurodegenerative diseases like Alzheimer's disease, showcasing their therapeutic potential .

Mechanism of Action

The mechanism by which 9-Ethyl-N,N-dimethyl-carbazole-3-methanamine exerts its effects involves interactions with specific molecular targets and pathways. For example, its derivatives may inhibit certain enzymes or receptors, leading to biological effects such as antimicrobial or anticancer activity. The exact molecular targets and pathways depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares 9-Ethyl-N,N-dimethyl-carbazole-3-methanamine with key analogues:

Key Differences and Implications

This may improve membrane permeability in drug design . Piperazine derivatives (e.g., compounds 18–19 in ) show superior anticancer activity due to their ability to chelate metal ions or interact with biological targets .

Spectroscopic Properties The deuterated analog (33e) exhibits simplified ¹H NMR spectra due to the absence of proton signals from CD₃ groups, aiding in structural elucidation . In contrast, the non-deuterated parent compound would show characteristic dimethylamine proton signals near δ 2.2–2.5 ppm.

Ring Saturation and Electronic Properties

- Tetrahydrocarbazoles () have a partially saturated carbazole core, reducing aromaticity and altering electronic properties. This modification is linked to enhanced antidepressant activity but diminished optoelectronic utility compared to fully aromatic carbazoles .

Applications in Materials Science

- Carbazole derivatives with extended conjugation (e.g., 9-(2-methoxyethoxy)ethyl-carbazole in ) are used in OLEDs due to high charge-carrier mobility. The dimethylamine substituent in 9-Ethyl-N,N-dimethyl-carbazole-3-methanamine may similarly enhance electron-donating capacity .

Research Findings and Data

Anticancer Activity

Crystallographic Studies

- Derivatives like N-(3-nitrobenzylidene)-9-ethylcarbazol-3-amine () form stable crystals with planar carbazole cores, enabling precise structural analysis via X-ray diffraction. Such studies inform drug design by revealing conformational preferences .

Q & A

Q. What are the recommended synthetic routes for 9-Ethyl-N,N-dimethyl-carbazole-3-methanamine, and how can reaction conditions be optimized?

The synthesis typically involves multi-step functionalization of the carbazole core. A general approach includes:

- Step 1: Alkylation of carbazole at the 9-position using ethyl halides in the presence of a base (e.g., triethylamine) .

- Step 2: Introduction of the methanamine group at the 3-position via nucleophilic substitution or reductive amination. For example, reacting 3-bromo-carbazole derivatives with dimethylamine under reflux in dichloromethane (DCM) .

- Optimization: Control reaction temperature (0–5°C for sensitive intermediates) and use column chromatography (10–50% ethyl acetate/petroleum ether) for purification .

Q. How can spectroscopic techniques (NMR, IR) validate the structure of 9-Ethyl-N,N-dimethyl-carbazole-3-methanamine?

- 1H NMR: Expect signals for ethyl groups (δ 1.2–1.5 ppm, triplet) and dimethylamine protons (δ 2.2–2.5 ppm, singlet). Aromatic protons on the carbazole ring appear as multiplets between δ 7.0–8.5 ppm .

- 13C NMR: The ethyl carbons resonate at δ 12–15 ppm (CH3) and δ 35–40 ppm (CH2). The dimethylamine carbons appear at δ 40–45 ppm .

- IR: Confirm N–H stretches (if present) at ~3400 cm⁻¹ and aromatic C=C stretches at ~1600 cm⁻¹ .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for carbazole derivatives like 9-Ethyl-N,N-dimethyl-carbazole-3-methanamine?

- Single-crystal X-ray diffraction (SXRD): Use programs like SHELXL for refinement. For example, analyze deviations from planarity in the carbazole ring (e.g., maximum displacement <0.1 Å) and dihedral angles between substituents (e.g., ~37° for nitrobenzylidene derivatives) .

- Validation: Cross-check with spectroscopic data (e.g., NMR coupling constants) to confirm stereochemical assignments .

Q. How can structure-activity relationships (SAR) guide the design of bioactive carbazole-methanamine derivatives?

- Functionalization: Introduce electron-withdrawing groups (e.g., nitro at the 3-position) to enhance π-stacking interactions with biological targets .

- Bioactivity Testing: Use in vitro assays (e.g., anticancer activity via MTT assay) with derivatives like 1,4-dimethyl-carbazol-3-yl methanamine. For example, IC50 values against cancer cell lines can be correlated with substituent polarity .

Q. What computational methods predict the physicochemical properties of 9-Ethyl-N,N-dimethyl-carbazole-3-methanamine?

- LogP Calculation: Apply the Crippen method to estimate hydrophobicity (logP ~3.5 for carbazole derivatives) .

- Molecular Dynamics (MD): Simulate interactions with lipid bilayers to assess blood-brain barrier permeability, leveraging SMILES notation (e.g.,

CCn1c2ccccc2c2cc(N(C)C)ccc21) .

Methodological Considerations

Q. How should researchers address low yields in the final amination step of carbazole-methanamine synthesis?

Q. What are the best practices for analyzing trace impurities in carbazole derivatives via HPLC?

- Column Selection: Use C18 reverse-phase columns with a gradient elution (water/acetonitrile + 0.1% TFA).

- Detection: Monitor at 254 nm for carbazole’s UV absorption .

Data Contradiction Analysis

Q. How to reconcile discrepancies between theoretical and experimental NMR chemical shifts?

- DFT Calculations: Perform density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) to predict shifts. Deviations >0.5 ppm may indicate solvent effects or conformational flexibility .

- Experimental Validation: Re-run NMR in deuterated DMSO to assess hydrogen bonding impacts .

Biological Evaluation

Q. What in vitro assays are suitable for evaluating the anticancer potential of 9-Ethyl-N,N-dimethyl-carbazole-3-methanamine?

- Cytotoxicity: Use MTT assays on human cancer cell lines (e.g., MCF-7, HeLa). Include positive controls (e.g., doxorubicin) and calculate IC50 values .

- Mechanistic Studies: Perform flow cytometry to assess apoptosis induction (Annexin V/PI staining) .

Structural Characterization

Q. How can X-ray crystallography resolve ambiguities in the spatial arrangement of substituents on the carbazole core?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.